molecular formula C9H13NO B6588712 3-ethyl-2-methoxyaniline CAS No. 67291-59-2

3-ethyl-2-methoxyaniline

Cat. No. B6588712
CAS RN: 67291-59-2
M. Wt: 151.2
InChI Key:
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Description

3-Ethyl-2-methoxyaniline (3-E2MA) is an aniline derivative that has been studied extensively in recent years. It is a colorless, volatile liquid with a sweet odor and is soluble in water. 3-E2MA has a wide range of applications in both industrial and scientific research. It is used as a solvent, a reagent in the synthesis of other compounds, and as a starting material for the synthesis of drugs and other compounds. In addition, 3-E2MA has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-ethyl-2-methoxyaniline is not yet fully understood. However, it is believed to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 3-ethyl-2-methoxyaniline may have an effect on the levels of these neurotransmitters in the brain, which could potentially have an effect on mood and behavior.
Biochemical and Physiological Effects
3-ethyl-2-methoxyaniline has been studied for its biochemical and physiological effects. In animal studies, 3-ethyl-2-methoxyaniline has been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, 3-ethyl-2-methoxyaniline has been shown to have a calming effect on animals and to reduce anxiety. It has also been shown to have an anti-inflammatory effect and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethyl-2-methoxyaniline in laboratory experiments include its low cost and availability, its low toxicity, and its ability to act as a solvent for organic compounds. Additionally, 3-ethyl-2-methoxyaniline has been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which could potentially have an effect on the levels of neurotransmitters in the brain. However, there are some limitations to using 3-ethyl-2-methoxyaniline in laboratory experiments. For example, it is not very soluble in water and it can react with other chemicals, which could potentially lead to unwanted side reactions.

Future Directions

The potential future directions for research into 3-ethyl-2-methoxyaniline include further investigation into its biochemical and physiological effects, as well as its potential use in laboratory experiments. Additionally, further research could be conducted into the mechanism of action of 3-ethyl-2-methoxyaniline and its potential effects on mood and behavior. Additionally, further research could be conducted into the potential therapeutic applications of 3-ethyl-2-methoxyaniline, such as its potential use as a drug or as a supplement. Finally, further research could be conducted into the potential industrial applications of 3-ethyl-2-methoxyaniline, such as its potential use as a solvent or reagent in the synthesis of other compounds.

Synthesis Methods

3-ethyl-2-methoxyaniline can be synthesized by several different methods. The most common method involves the reaction of aniline with ethyl bromide, followed by the addition of sodium methoxide. This reaction produces 3-ethyl-2-methoxyaniline as a by-product. Additionally, 3-ethyl-2-methoxyaniline can be synthesized from aniline and ethyl chloride, followed by the addition of sodium methoxide. Other methods of synthesis include the use of ethyl acetate, ethyl iodide, and ethyl sulfate.

Scientific Research Applications

3-ethyl-2-methoxyaniline has several applications in scientific research. It has been used as a solvent for the synthesis of organic compounds, as a reagent in the synthesis of drugs and other compounds, and as a starting material for the synthesis of drugs and other compounds. Additionally, 3-ethyl-2-methoxyaniline has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethyl-2-methoxyaniline can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methoxyaniline", "ethyl iodide", "sodium hydride", "dimethylformamide" ], "Reaction": [ "The first step involves the alkylation of 2-methoxyaniline with ethyl iodide in the presence of sodium hydride as a base in dimethylformamide as a solvent.", "The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain 3-ethyl-2-methoxyaniline." ] }

CAS RN

67291-59-2

Product Name

3-ethyl-2-methoxyaniline

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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